molecular formula C12H12ClN3 B1613400 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine CAS No. 771555-68-1

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine

Cat. No.: B1613400
CAS No.: 771555-68-1
M. Wt: 233.69 g/mol
InChI Key: VPNCOMHQEVMYCA-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine (CAS: 771555-68-1) is a pyrimidine derivative with a molecular formula of C₁₂H₁₂ClN₃ and a molecular weight of 233.7 g/mol . Key physicochemical properties include a density of 1.222 g/cm³, boiling point of 410.4°C, and a calculated LogP value of 2.86, indicating moderate lipophilicity . The compound features a chlorine atom at position 2, a phenyl group at position 5, and a dimethylamino group at position 4 of the pyrimidine ring. These substituents influence its electronic, steric, and solubility properties, making it a candidate for further chemical or pharmacological studies.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNCOMHQEVMYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629884
Record name 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771555-68-1
Record name 2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Specific Preparation Methods

Multi-Step Synthesis via Pyrimidine Precursors

A common approach involves starting from 2,4-dichloropyrimidine derivatives, which are selectively substituted at the 4-position by N,N-dimethylamine and at the 5-position by phenyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Example Reaction Sequence:
Step Reagents and Conditions Description Yield/Notes
1. Nucleophilic substitution at 4-position React 2,4-dichloropyrimidine with dimethylamine in DMF at ~100 °C for 18 h Selective substitution of chlorine at 4-position by N,N-dimethylamine Monitored by LC-MS, high selectivity
2. Introduction of phenyl group at 5-position Pd-catalyzed Suzuki or Buchwald-Hartwig cross-coupling with phenylboronic acid or phenyl halide Formation of 5-phenyl substituent on pyrimidine ring Yields vary; typical yields 40-70% depending on conditions
3. Chlorination at 2-position (if not present) Chlorination using reagents like POCl3 or thionyl chloride Installation of chlorine at 2-position High yield, crystalline product

This method is supported by literature examples where similar pyrimidine derivatives were synthesized via palladium-catalyzed coupling and nucleophilic substitution under mild to moderate heating conditions.

Deaminative Chlorination of Aminoheterocycles

An alternative method involves direct conversion of amino groups on heteroaromatic rings to chloro substituents via deaminative chlorination using pyrylium salts or Sandmeyer-type reactions.

Method Reagents Conditions Outcome
Pyrylium-mediated chlorination Aminoheterocycle, pyrylium salt, MgCl2, CH3CN, 50–140 °C, 16 h One-step procedure replacing NH2 with Cl Efficient conversion to heteroaryl chlorides
Sandmeyer reaction Aminoheterocycle, NaONO, HCl, CuCl, 0 °C to 25 °C Two-step diazotization and chlorination Selective chlorination of amino group

This approach is particularly useful for converting 4-amino groups on pyrimidines to 4-chloro derivatives, which can then be further functionalized.

Preparation of Pyrimidine Core via Condensation and Cyclization

Some methods start from malononitrile and other nitrile-containing precursors to build the pyrimidine ring, followed by functionalization steps including chlorination and amination.

A patented method for related chloropyrimidines involves:

  • Salt-forming reaction of malononitrile with HCl in a composite solvent.
  • Cyanamide reaction to form amino-cyano intermediates.
  • Condensation under catalytic conditions to form chlorinated pyrimidine crystals.

Though this method is for 2-chloro-4,6-dimethoxypyrimidine, similar principles can apply to synthesize 2-chloro-5-phenylpyrimidin-4-amine derivatives by modifying substituents and reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations Typical Yield
Nucleophilic substitution + Pd-catalyzed coupling 2,4-dichloropyrimidine, dimethylamine, phenylboronic acid, Pd catalyst 100–150 °C, DMF or acetonitrile, 10–18 h High selectivity, modular Requires Pd catalyst, moderate to high temperature 40–70%
Deaminative chlorination (Pyrylium or Sandmeyer) Aminoheterocycle, pyrylium salt, MgCl2 or NaONO, CuCl 0–140 °C, 15 min to 16 h Direct conversion of amino to chloro Multi-step, sensitive to conditions Variable, often high
Condensation from malononitrile derivatives Malononitrile, HCl, cyanamide, catalyst 0–120 °C, pressure vessel, multi-step High purity, scalable Multi-step, specialized solvents High (up to 99% purity)

Research Findings and Notes

  • The nucleophilic substitution of 2,4-dichloropyrimidines with dimethylamine is highly selective for the 4-position chlorine, allowing subsequent functionalization at the 5-position.
  • Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) efficiently introduce phenyl groups at the 5-position under microwave or conventional heating.
  • Deaminative chlorination methods provide a direct route to 2-chloro derivatives from amino precursors but require careful control of reaction conditions to avoid side reactions.
  • The condensation approach starting from malononitrile and cyanamide derivatives offers a robust route to chlorinated pyrimidines with high purity, suitable for scale-up.
  • Solvent choice and reaction atmosphere (e.g., pressure, inert gas) significantly influence yields and purity in these syntheses.
  • Purification typically involves recrystallization or chromatographic techniques, with product characterization by melting point and LC-MS retention times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with amines, thiols, and alkoxides, facilitated by the electron-deficient pyrimidine ring.

Key Findings:

  • Amine Substitution : Reaction with primary or secondary amines in the presence of a base (e.g., Et3_3N) at elevated temperatures (100–150°C) yields 2-aminopyrimidine derivatives. For example, treatment with (4-(pyridin-3-yl)phenyl)methanamine in DMF at 100°C produces 2-(2-isopropylphenyl)-N-(4-(pyridin-3-yl)benzyl)-5-methylpyrimidin-4-amine (IC50_{50} = 70 nM against USP1/UAF1) .

  • Suzuki–Miyaura Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the chlorine with aryl groups. Using Pd(PPh3_3)4_4 and Na2_2CO3_3 in acetonitrile at 150°C (microwave irradiation), the chlorine is displaced by 2-isopropylphenyl or 3-pyridyl groups, enhancing bioactivity .

Table 1: Representative Nucleophilic Substitutions

ReagentConditionsProductYield (%)Reference
4-(Pyridin-3-yl)benzylamineDMF, 100°C, 18 h2-Arylpyrimidin-4-amine75
2-Isopropylphenylboronic acidPd(PPh3_3)4_4, 150°C2-(2-Isopropylphenyl)pyrimidin-4-amine82

Catalytic Dechlorination and Functionalization

The chlorine atom can be selectively removed or functionalized under transition-metal catalysis:

  • Copper-Mediated Dechlorination : Treatment with CuCl in HCl(aq) at 25°C removes the chlorine, forming 5-phenylpyrimidin-4-amine derivatives .

  • Pd-Catalyzed Amination : Coupling with piperidine derivatives using Pd2_2(dba)3_3 and DavePhos in xylene at 100°C introduces cyclic amine groups .

Electrophilic Aromatic Substitution

The phenyl group at position 5 undergoes electrophilic substitution under acidic conditions:

  • Nitration : Concentrated HNO3_3/H2_2SO4_4 introduces nitro groups at the meta position of the phenyl ring, though this reaction is less explored for this specific compound .

Heterocycle Formation

The pyrimidine core participates in cyclization reactions:

  • Thiazolo[4,5-d]pyrimidine Synthesis : Reaction with thiourea derivatives in ethanol under reflux forms fused thiazole-pyrimidine systems, though yields are moderate (40–60%) .

Biological Activity Modulation

Structural modifications via these reactions correlate with enhanced pharmacological properties:

  • USP1/UAF1 Inhibition : Replacement of chlorine with 2-isopropylphenyl groups improves enzyme inhibition (IC50_{50} = 70 nM) and anticancer activity in nonsmall cell lung cancer models .

  • Anti-inflammatory Effects : Introduction of electron-withdrawing groups (e.g., CF3_3) at the phenyl ring boosts COX-2 inhibition (IC50_{50} = 0.04 μM) .

Scientific Research Applications

Synthesis Overview

  • Reagents : Common reagents include chlorinated pyrimidines and amines.
  • Conditions : Reactions are often conducted in solvents like DMF or acetonitrile under controlled temperatures.
  • Yield : Typical yields for synthesized derivatives can vary but have been reported around 50-70% depending on the specific synthetic pathway employed .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes.

  • In Vitro Studies : The compound demonstrated potent inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (µmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Anticancer Potential

The compound’s structural features suggest potential efficacy against various cancer types. Research indicates that modifications to the pyrimidine structure can lead to enhanced activity against specific cancer cell lines by targeting kinases involved in cell proliferation.

  • Target Kinases : Notably, studies have focused on its interaction with plasmodial kinases PfGSK3 and PfPK6, which are emerging targets for antimalarial therapies .

Case Studies

  • Deaminative Chlorination : A novel method utilizing this compound was developed to chlorinate aminoheterocycles effectively, yielding high conversion rates and demonstrating broad applicability across different heterocyclic motifs .
  • Pyrimidine Derivatives in Drug Development : The compound has been explored as part of larger drug discovery efforts targeting inflammatory diseases and cancer, with promising results in preclinical models .

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine and its analogs:

Compound Name (CAS/Reference) Substituents Molecular Weight (g/mol) LogP Key Structural Features
This compound (771555-68-1) Cl (C2), N,N-dimethyl (C4), phenyl (C5) 233.7 2.86 Dimethylamino group enhances basicity; phenyl group contributes to π-π interactions.
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Cl (C6), methyl (N-linked), nitro (C5), phenyl ~264.5 N/A Nitro group increases polarity; methyl substitution reduces steric hindrance.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine F (C2), methoxy (C4), methyl (C6), phenyl ~428.4 N/A Fluorine enhances electronegativity; methoxy group participates in hydrogen bonding.
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine F (C2), ethoxy (C4), methyl (C6), phenyl ~442.5 N/A Ethoxy group increases hydrophobicity compared to methoxy analogs.
Key Observations:

Substituent Effects on Polarity: The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases polarity and may enhance solubility in polar solvents compared to the dimethylamino group in the target compound .

Hydrogen Bonding and Crystal Packing: Analogs with methoxy/ethoxy groups () exhibit intramolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing their crystal structures .

Biological Activity: Derivatives with aminomethyl and halogenated aryl groups (e.g., ) demonstrate antimicrobial and antifungal activities due to interactions with biological targets via hydrogen bonding and hydrophobic effects . The dimethylamino group in the target compound may favor interactions with basic residues in enzymes or receptors, though specific biological data are unavailable in the provided evidence .

Structural Conformation and Dihedral Angles

Comparative analysis of dihedral angles (Table 1) reveals conformational differences:

Compound (Reference) Dihedral Angles (°) Between Pyrimidine and Substituents Implications
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 12.8 (phenyl), 12.0 (methoxyphenyl), 86.1 (aminomethyl) Planar orientation of fluorophenyl group enhances π-π stacking interactions.
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 15.4 (phenyl), 28.4 (ethoxyphenyl), 77.5 (aminomethyl) Increased dihedral angles for ethoxyphenyl suggest reduced coplanarity.

Biological Activity

2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro substituent and a dimethylamino group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that this compound may inhibit certain enzymes or receptors, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation .

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a comparative study indicated that similar pyrimidine derivatives had IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 cells, suggesting that this compound may possess comparable efficacy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have reported that certain pyrimidine derivatives effectively suppress COX-2 activity, an enzyme involved in inflammation. The IC50 values for these compounds were reported to be around 0.04 μmol, indicating potent anti-inflammatory activity . Given the structural similarities, it is plausible that this compound could exhibit similar effects.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure–activity relationship studies. Modifications in the pyrimidine core and substituents significantly influence its potency and selectivity against biological targets. For instance, the presence of electron-donating groups has been associated with enhanced activity against specific enzymes .

Summary of Biological Activities

Activity Type IC50 Value (μM) Reference
Cytotoxicity (MCF-7)0.87 - 12.91
Cytotoxicity (MDA-MB-231)1.75 - 9.46
COX-2 Inhibition0.04

Comparative Analysis of Pyrimidine Derivatives

Compound Activity IC50 Value (μM) Reference
This compoundAnticancerTBDTBD
Similar Pyrimidine Derivative AAnticancer0.87 - 12.91
Similar Pyrimidine Derivative BAnti-inflammatory0.04

Case Study: Anticancer Properties

In a recent study evaluating the anticancer properties of pyrimidine derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines such as HeLa and K562. The results indicated that modifications to the pyrimidine structure could significantly enhance cytotoxicity while minimizing toxicity to normal cells .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrimidines demonstrated that certain derivatives could effectively reduce inflammation markers in animal models. The compounds were tested in carrageenan-induced paw edema assays, revealing significant reductions in inflammatory responses compared to control groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine
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